Phosan-plus

Description

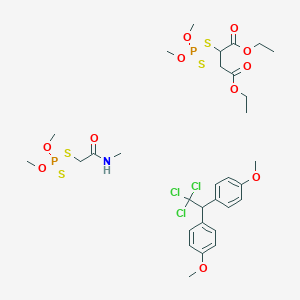

Phosan-Plus is a pesticide formulation comprising three active ingredients: methoxychlor (an organochlorine), dichlorvos, and malathion (both organophosphates). It acts as a broad-spectrum insecticide, targeting pests through dual mechanisms:

- Organochlorines (methoxychlor): Disrupt sodium ion channels in nerves.

- Organophosphates (dichlorvos and malathion): Inhibit acetylcholinesterase, leading to neurotransmitter accumulation and paralysis .

Key properties include:

Properties

CAS No. |

69028-52-0 |

|---|---|

Molecular Formula |

C31H46Cl3NO11P2S4 |

Molecular Weight |

905.3 g/mol |

IUPAC Name |

diethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate;2-dimethoxyphosphinothioylsulfanyl-N-methylacetamide;1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene |

InChI |

InChI=1S/C16H15Cl3O2.C10H19O6PS2.C5H12NO3PS2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12;1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4;1-6-5(7)4-12-10(11,8-2)9-3/h3-10,15H,1-2H3;8H,5-7H2,1-4H3;4H2,1-3H3,(H,6,7) |

InChI Key |

JTNKDZFGILLYRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC.CNC(=O)CSP(=S)(OC)OC.COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosan-plus can be synthesized through several methods, primarily involving the dealkylation of dialkyl phosphonates. One common approach is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method includes the hydrolysis of dichlorophosphine or dichlorophosphine oxide . These reactions typically require acidic conditions, such as the use of hydrochloric acid, to facilitate the dealkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The McKenna procedure is favored due to its efficiency and scalability. Industrial reactors equipped with precise temperature and pressure controls are employed to maintain the necessary conditions for the reactions.

Chemical Reactions Analysis

Types of Reactions

Phosan-plus undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phosphonic acid derivatives.

Reduction: It can be reduced under specific conditions to yield phosphinic acid derivatives.

Substitution: this compound can participate in substitution reactions, where its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic and phosphinic acid derivatives, which have applications in different fields such as agriculture, medicine, and materials science.

Scientific Research Applications

Phosan-plus has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: this compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.

Industry: this compound is used in the production of flame retardants, water treatment chemicals, and corrosion inhibitors.

Mechanism of Action

The mechanism by which Phosan-plus exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphorus atom in this compound can form strong bonds with oxygen and nitrogen atoms in biological molecules, leading to the inhibition or activation of various biochemical pathways. This interaction is crucial for its applications in medicine and biology.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

A. Methoxychlor vs. DDT

| Property | Methoxychlor | DDT |

|---|---|---|

| Chemical Class | Organochlorine | Organochlorine |

| Persistence | Moderate (degradates faster) | High (bioaccumulates) |

| Carcinogenicity | Suspected (IARC Group 2B) | Known (IARC Group 1) |

| Mechanism | Sodium channel disruption | Sodium channel modulation |

| Regulatory Status | Restricted | Banned (Stockholm Convention) |

B. Dichlorvos vs. Chlorpyrifos

| Property | Dichlorvos | Chlorpyrifos |

|---|---|---|

| Toxicity (LD₅₀) | 17–30 mg/kg (oral, rat) | 135–160 mg/kg (oral, rat) |

| Environmental Half-Life | 1–4 days | 30–120 days |

| Neurotoxicity | High | Moderate |

| Usage | Indoor pest control | Agricultural applications |

Functional Analogs

A. Phosan-Plus vs. Neonicotinoid-Pyrethroid Mixtures

| Property | This compound | Neonicotinoid-Pyrethroid Mix |

|---|---|---|

| Target Pests | Broad-spectrum insects | Aphids, beetles |

| Mechanism | Cholinesterase inhibition | Nicotinic receptor agonism |

| Bee Toxicity | High (organophosphates) | Very High (neonicotinoids) |

| Regulatory Scrutiny | High | Extreme (EU bans common) |

Toxicological and Environmental Data

Table 1: Mutagenicity and Carcinogenicity Profiles

Table 2: Environmental Persistence

| Compound | Soil Half-Life | Water Solubility (mg/L) | Bioaccumulation |

|---|---|---|---|

| Methoxychlor | 120 days | 0.1 | Low |

| Dichlorvos | 1–4 days | 10,000 | None |

| DDT | 2–15 years | 0.003 | High |

Key Research Findings

Impurity Risks : Methoxychlor in this compound contains 3,6,11,14-tetramethoxydibenzo[g,p]chrysene, a mutagenic impurity active in Salmonella typhimurium TA98 assays .

Synergistic Toxicity: The organophosphate components (dichlorvos and malathion) enhance cholinesterase inhibition, increasing acute toxicity compared to individual use .

Regulatory Trends : this compound faces stricter regulations than single-component pesticides due to cumulative risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.